

# In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Naquotinib Mesylate

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#### Introduction

Naquotinib Mesylate (formerly known as ASP8273) is an orally bioavailable, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was specifically designed to target activating EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC).[1][2] Despite showing promising preclinical and early clinical activity, the development of Naquotinib for NSCLC was ultimately discontinued.[3][4] This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Naquotinib Mesylate, compiled from preclinical studies and clinical trials.

# Pharmacokinetics Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in mouse xenograft models of NSCLC demonstrated that Naquotinib has a higher concentration and a longer elimination half-life in tumor tissue compared to plasma.[5] This preferential tumor accumulation may contribute to its prolonged pharmacodynamic effect.[5] After a single oral administration in the NCI-H1975 xenograft



model, Naquotinib showed almost dose-proportional pharmacokinetics in both plasma and tumors.[5]

Table 1: Preclinical Pharmacokinetic Parameters of Naquotinib in NCI-H1975 Xenograft Model[5]

Dose (mg/kg)	Tissue	Cmax (ng/mL or ng/g)	Tmax (hr)	AUC (ng·h/mL or ng·h/g)	T½ (hr)
10	Plasma	230 ± 40	2	1,260	3.6
10	Tumor	1,230 ± 120	8	21,800	11.2
30	Plasma	780 ± 110	4	5,280	4.2
30	Tumor	4,120 ± 560	8	79,500	12.5
100	Plasma	2,890 ± 450	4	24,100	5.1
100	Tumor	15,600 ± 2,100	8	321,000	14.8

Data are presented as mean  $\pm$  SD (n=3). Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the concentration-time curve; T½: Elimination half-life.

#### **Clinical Pharmacokinetics**

A Phase 1, open-label, dose-escalation study (NCT02113813) evaluated the pharmacokinetics of Naquotinib in patients with EGFR-mutated NSCLC.[2] The study assessed single and multiple oral doses ranging from 25 mg to 500 mg once daily.

Table 2: Clinical Pharmacokinetic Parameters of Naquotinib in NSCLC Patients (NCT02113813) - Single Dose (Cycle 0, Day 1)



Dose (mg)	n	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)
25	1	43.1	4.0	496
50	2	87.9 (81.7, 94.1)	4.0 (4.0, 4.0)	1025 (948, 1101)
100	6	173 (111, 268)	4.0 (2.0, 8.0)	2240 (1520, 3300)
200	6	345 (231, 515)	4.0 (2.0, 8.0)	4890 (3380, 7080)
300	7	567 (389, 826)	4.0 (2.0, 8.0)	8130 (5580, 11800)
400	7	813 (558, 1180)	4.0 (2.0, 8.0)	12400 (8510, 18100)
500	7	1020 (700, 1490)	4.0 (2.0, 8.0)	15800 (10800, 23100)

Data are presented as median (min, max).

Table 3: Clinical Pharmacokinetic Parameters of Naquotinib in NSCLC Patients (NCT02113813) - Multiple Doses (Cycle 1, Day 15)



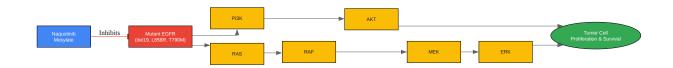
Dose (mg)	n	Cmax,ss (ng/mL)	Tmax,ss (hr)	AUCτ,ss (ng·h/mL)
25	1	68.4	4.0	817
50	2	139 (129, 149)	4.0 (4.0, 4.0)	1665 (1540, 1790)
100	6	275 (179, 421)	4.0 (2.0, 8.0)	3630 (2360, 5560)
200	6	550 (377, 803)	4.0 (2.0, 8.0)	7890 (5410, 11500)
300	7	897 (615, 1310)	4.0 (2.0, 8.0)	13100 (8990, 19100)
400	7	1290 (885, 1880)	4.0 (2.0, 8.0)	19800 (13600, 28900)
500	7	1620 (1110, 2360)	4.0 (2.0, 8.0)	25100 (17200, 36600)

Data are presented as median (min, max). Cmax,ss: Maximum steady-state concentration; Tmax,ss: Time to maximum steady-state concentration; AUCt,ss: Area under the concentration-time curve over a dosing interval at steady state.

## Pharmacodynamics Mechanism of Action

Naquotinib is an irreversible inhibitor of the EGFR kinase. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of receptor phosphorylation and downstream signaling.





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Figure 1: Naquotinib Mechanism of Action.

#### **In Vitro Activity**

Naquotinib demonstrated potent inhibitory activity against various EGFR mutations in both enzymatic and cell-based assays.[6] It was found to be significantly more potent against mutant EGFR compared to wild-type (WT) EGFR.

Table 4: In Vitro Inhibitory Activity of Naquotinib[6]



Assay Type	EGFR Mutation	Cell Line	IC50 (nM)
Enzymatic	del ex19	-	5.5
Enzymatic	L858R	-	4.6
Enzymatic	del ex19/T790M	-	0.26
Enzymatic	L858R/T790M	-	0.41
Enzymatic	Wild-Type	-	13
Cell-based	del ex19	HCC827	7.3
Cell-based	del ex19	PC-9	6.9
Cell-based	L858R/T790M	NCI-H1975	26
Cell-based	L858R	II-18	43
Cell-based	Wild-Type	A431	600
Cell-based	Wild-Type	NCI-H292	260
Cell-based	Wild-Type	NCI-H1666	230

IC50: Half-maximal inhibitory concentration.

#### In Vivo Pharmacodynamics

In preclinical xenograft models, oral administration of Naquotinib led to a dose-dependent inhibition of EGFR phosphorylation in tumors, which persisted for at least 24 hours after a single dose.[5] This sustained target inhibition resulted in significant tumor regression in models harboring EGFR activating and T790M mutations.[5]

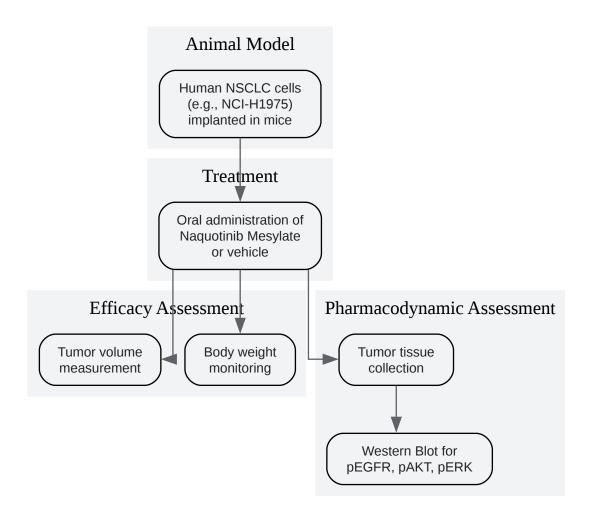
In the clinical setting, a key pharmacodynamic effect of Naquotinib was the near elimination of EGFR T790M mutations in circulating free DNA (cfDNA) in the plasma of most patients by the second cycle of treatment.[7] This indicates effective target engagement and inhibition of the resistant clone.

### **Experimental Protocols**



#### **Preclinical Xenograft Studies**

Workflow for In Vivo Efficacy and Pharmacodynamic Studies



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Figure 2: Preclinical Experimental Workflow.

- Cell Lines and Animal Models: Human NSCLC cell lines with specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M, HCC827 for del ex19) were subcutaneously implanted into immunocompromised mice.[5]
- Drug Administration: Naquotinib Mesylate was administered orally once daily at various doses (e.g., 10, 30, 100 mg/kg).[5]
- Tumor Measurement: Tumor volume was measured regularly using calipers.[5]



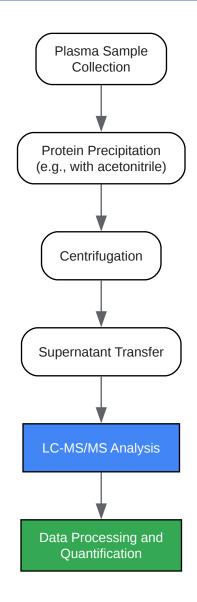
 Western Blot Analysis: Tumor lysates were prepared and subjected to Western blotting to detect the levels of phosphorylated EGFR (pEGFR), phosphorylated AKT (pAKT), and phosphorylated ERK (pERK) using specific antibodies.[5]

#### **Clinical Pharmacokinetic Analysis**

- Sample Collection: Blood samples were collected from patients at predefined time points after single and multiple doses of Naquotinib.[2]
- Bioanalytical Method: Plasma concentrations of Naquotinib were determined using a
  validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the
  specific parameters for the Naquotinib assay are not publicly available, a general workflow is
  outlined below.

General Workflow for LC-MS/MS Bioanalysis





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Figure 3: LC-MS/MS Bioanalysis Workflow.

### **Clinical Pharmacodynamic Analysis (cfDNA)**

- Sample Collection: Whole blood samples were collected from patients in tubes containing a cell stabilizer.[8]
- Plasma Separation: Plasma was separated from whole blood by centrifugation.[8]
- cfDNA Extraction: Circulating free DNA was extracted from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).[8]



• EGFR Mutation Analysis: The extracted cfDNA was analyzed for the presence and quantity of EGFR mutations (activating and T790M) using a sensitive method such as digital droplet PCR (ddPCR) or a real-time PCR-based assay.[6][7]

#### Conclusion

Naquotinib Mesylate is a potent, irreversible EGFR TKI with selectivity for mutant forms of the receptor, including the T790M resistance mutation. Preclinical studies demonstrated favorable pharmacokinetics with preferential tumor accumulation and sustained target inhibition. Early clinical trials confirmed its antitumor activity and provided key pharmacokinetic and pharmacodynamic insights. However, the development of Naquotinib for NSCLC was discontinued, reportedly due to toxicity and a lack of superior efficacy compared to other available agents.[3][9] The data presented in this guide serves as a valuable resource for researchers in the field of oncology drug development, offering insights into the properties of a third-generation EGFR inhibitor.

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